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Compound of Interest

Compound Name: (-)-Loganin

Cat. No.: B1675030 Get Quote

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for (-)-Loganin,

an iridoid glycoside with significant neuroprotective, anti-inflammatory, and hepatoprotective

properties. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR),

and mass spectrometry (MS) data, along with comprehensive experimental protocols and a

workflow for spectroscopic analysis.

Quantitative Spectroscopic Data
The spectroscopic data of (-)-Loganin are summarized in the tables below. These data are

crucial for the identification, characterization, and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for the structural elucidation of natural products like

(-)-Loganin. The assignments for ¹H and ¹³C NMR are based on data reported in the scientific

literature.

Table 1: ¹H NMR Spectroscopic Data for (-)-Loganin (500 MHz, CD₃OD)
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Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

1 5.21 d 2.5

3 7.42 s

5 3.09 m

6α 1.85 m

6β 1.85 m

7 4.15 dd 6.0, 1.5

8 1.78 m

9 2.25 m

10 1.08 d 7.0

OCH₃ 3.70 s

1' 4.65 d 8.0

2' 3.20 dd 9.0, 8.0

3' 3.38 t 9.0

4' 3.28 t 9.0

5' 3.35 m

6'a 3.85 dd 12.0, 2.0

6'b 3.66 dd 12.0, 5.5

Table 2: ¹³C NMR Spectroscopic Data for (-)-Loganin (125 MHz, CD₃OD)
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Position Chemical Shift (δ, ppm)

1 98.2

3 151.9

4 112.8

5 31.2

6 41.5

7 78.9

8 45.1

9 42.3

10 13.5

11 168.9

OCH₃ 51.8

1' 100.1

2' 74.8

3' 77.9

4' 71.6

5' 78.2

6' 62.8

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of (-)-Loganin shows characteristic absorption bands for its hydroxyl, ester, and ether

functionalities.

Table 3: IR Absorption Data for (-)-Loganin
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Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3200 Strong, Broad
O-H stretching (hydroxyl

groups)

2950 - 2850 Medium C-H stretching (alkane)

1710 - 1690 Strong
C=O stretching (α,β-

unsaturated ester)

1650 - 1630 Medium C=C stretching (alkene)

1280 - 1250 Strong C-O stretching (ester)

1150 - 1050 Strong
C-O stretching (ether and

alcohol)

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a

molecule, which aids in confirming its molecular weight and structure.

Table 4: Mass Spectrometry Data for (-)-Loganin

Technique Ionization Mode
Precursor Ion
[M+H]⁺ / [M+Na]⁺ /
[M+HCOO]⁻

Key Fragment Ions
(m/z)

ESI-MS/MS Positive
391.16 [M+H]⁺,

413.14 [M+Na]⁺

229 (aglycone), 197,

145

ESI-MS/MS Negative 435.15 [M+HCOO]⁻
389 [M-H]⁻, 227

(aglycone - H)⁻, 183

GC-EI-MS Electron Ionization -
147, 103, 361, 129,

169

Experimental Protocols
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Detailed methodologies for the spectroscopic analysis of (-)-Loganin are provided below.

These protocols are representative of standard practices in natural product chemistry.

NMR Spectroscopy Protocol
Sample Preparation: Accurately weigh approximately 5-10 mg of purified (-)-Loganin and

dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., methanol-d₄, CD₃OD; or

deuterium oxide, D₂O). Transfer the solution to a 5 mm NMR tube.

Instrumentation: Utilize a high-field NMR spectrometer, such as a Bruker 500 MHz

instrument or equivalent, equipped with a cryoprobe for enhanced sensitivity.

¹H NMR Acquisition:

Experiment: Standard 1D proton experiment.

Pulse Program: zg30 or similar.

Acquisition Parameters: Set a spectral width of approximately 12-16 ppm, an acquisition

time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Acquire a sufficient number of

scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Experiment: Proton-decoupled ¹³C experiment.

Pulse Program: zgpg30 or similar.

Acquisition Parameters: Set a spectral width of approximately 200-240 ppm. A longer

acquisition time and a larger number of scans (e.g., 1024 or more) are typically required

due to the low natural abundance of ¹³C.

2D NMR Acquisition: To confirm structural assignments, perform a suite of 2D NMR

experiments, including:

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.
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HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and

¹³C nuclei.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between ¹H and ¹³C nuclei.

Data Processing: Process the acquired Free Induction Decays (FIDs) using appropriate

software (e.g., TopSpin, MestReNova). This includes Fourier transformation, phase

correction, baseline correction, and referencing the spectra to the residual solvent peak (e.g.,

CD₃OD at δH 3.31 and δC 49.0 ppm).

IR Spectroscopy Protocol
Sample Preparation:

Attenuated Total Reflectance (ATR): Place a small amount of the solid (-)-Loganin sample

directly onto the ATR crystal (e.g., diamond or zinc selenide). Apply pressure to ensure

good contact. This is a rapid and common method.[1]

KBr Pellet: Alternatively, grind 1-2 mg of the sample with approximately 100-200 mg of dry

potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a

hydraulic press.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment (or the clean ATR

crystal).

Place the sample in the instrument and record the sample spectrum.

The instrument software will automatically ratio the sample spectrum against the

background to produce the final absorbance or transmittance spectrum.

Spectral Range: Scan the mid-infrared range, typically from 4000 to 400 cm⁻¹.
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Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional group vibrations based on established correlation tables.

Mass Spectrometry Protocol
Sample Preparation: Prepare a dilute solution of (-)-Loganin (e.g., 10-100 µg/mL) in a

suitable solvent such as methanol or acetonitrile/water.

Instrumentation: Use a high-resolution mass spectrometer, such as a Quadrupole Time-of-

Flight (Q-TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS)

for analysis of complex mixtures or direct infusion for pure compounds.

LC-MS Method:

Chromatography: If using LC, employ a C18 reversed-phase column. Use a gradient

elution with mobile phases typically consisting of water with 0.1% formic acid (A) and

acetonitrile with 0.1% formic acid (B).

Ionization: Utilize Electrospray Ionization (ESI) in both positive and negative ion modes to

obtain comprehensive data.

Mass Analysis: Acquire full scan mass spectra over a relevant m/z range (e.g., 100-1000).

Tandem MS (MS/MS):

Perform fragmentation analysis (MS/MS) on the precursor ion corresponding to (-)-
Loganin (e.g., m/z 391.16 for [M+H]⁺).

Use Collision-Induced Dissociation (CID) with varying collision energies to generate a

characteristic fragmentation pattern.

Data Analysis: Analyze the data to determine the accurate mass of the molecular ion and

propose structures for the observed fragment ions. This information is used to confirm the

elemental composition and structural features of the molecule.

Visualization of Spectroscopic Workflow
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The following diagram illustrates the general workflow for the spectroscopic analysis and

structure elucidation of a natural product such as (-)-Loganin.
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Click to download full resolution via product page

Caption: Workflow for the isolation and spectroscopic characterization of (-)-Loganin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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